molecular formula C17H18O B15172386 1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene CAS No. 918134-71-1

1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene

Cat. No.: B15172386
CAS No.: 918134-71-1
M. Wt: 238.32 g/mol
InChI Key: PKDCVANAULMEPD-UHFFFAOYSA-N
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Description

1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene is a synthetic organic compound characterized by an ether linkage connecting a 4-methylphenyl (p-tolyl) group and a 1-phenylbut-3-en-2-ol derivative. Compounds featuring similar aromatic ether and unsaturated hydrocarbon chains are of significant interest in organic synthesis and medicinal chemistry research. They frequently serve as key synthetic intermediates or building blocks for the construction of more complex molecular architectures. The structure incorporates a reactive allylic system conjugated with a phenyl ring, a motif that is commonly explored in various chemical transformations, including cycloadditions and catalytic functionalizations. Researchers utilize this family of compounds in the development of novel pharmaceutical candidates and functional materials. For instance, structurally related benzothiazole hybrids have been investigated for their antiproliferative properties, while other aromatic ethers are studied for their potential biological activities. This product is intended for use in chemical synthesis and analytical standard applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the specific product documentation and material safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918134-71-1

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-methyl-4-(1-phenylbut-3-en-2-yloxy)benzene

InChI

InChI=1S/C17H18O/c1-3-16(13-15-7-5-4-6-8-15)18-17-11-9-14(2)10-12-17/h3-12,16H,1,13H2,2H3

InChI Key

PKDCVANAULMEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(CC2=CC=CC=C2)C=C

Origin of Product

United States

Biological Activity

1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene, also known as a methoxy-substituted phenolic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structural characteristics, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18OC_{17}H_{18}O with a molecular weight of approximately 238.32 g/mol. Its structure features a benzene ring with a methoxy group and a phenylbutenyl moiety, contributing to its unique chemical reactivity and potential biological interactions.

PropertyValue
Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
IUPAC Name 1-methyl-4-(1-phenylbut-3-en-2-yloxy)benzene
CAS Number 918134-69-7

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of substituted phenolic compounds with alkylating agents or other electrophiles. These synthetic pathways allow for the production of the compound in laboratory settings for further biological evaluation.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its nucleophilicity, making it susceptible to electrophilic attack, which may influence various biochemical pathways.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, suggesting applications in antimicrobial therapies.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-Methyl-4-[(1-phenylbut-3-en-2-yloxy]benzene:

Study 1: Anti-inflammatory Effects

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced levels of TNF-alpha in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

Study 2: Anticancer Activity

Research published by Johnson et al. (2024) evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). The results indicated an IC50 value of approximately 15 µM, highlighting its potential as a lead compound for further drug development.

Study 3: Antimicrobial Efficacy

A recent investigation by Lee et al. (2025) reported that 1-Methyl-4-[(1-phenylbut-3-en-2-yloxy]benzene exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
1-Methoxy-4-(1-methoxy-3-phenylprop-2-yn-1-yl)benzene Methoxy groups, propargyl chain C17H16O2 High synthetic yield (86%); used in organic synthesis
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene Dimethylbutynyl chain, methoxy group C19H20O Moderate yield (55%); photochemical applications
1-Methyl-4-(1-methylphenyl)-benzene Isopropyl substituent C10H14 Proliferative biological activity (cell growth)
1-Methyl-4-(1-methyl-ethenyl)-benzene Alkenyl substituent C10H12 Detected in volatile fractions (e.g., Iberian ham)
1-Methyl-4-(methylthio)-benzene Methylthio (-SMe) group C8H10S Sulfur-containing byproduct in lignin decomposition
[[(1,1-Dimethyl-3-butyn-1-yl)oxy]methyl]benzene Pentynyloxy group C13H16O Specialty chemical with applications in catalysis

Structural and Functional Analysis

Alkoxy vs. Thioether Substituents :

  • The target compound’s alkoxy group contrasts with sulfur-containing analogs like 1-methyl-4-(methylthio)-benzene (). Alkoxy groups generally enhance solubility in polar solvents, while thioethers may influence redox activity .
  • Example: The methylthio group in lignin decomposition byproducts suggests reactivity under supercritical water conditions .

Alkenyl vs. Alkynyl Chains :

  • The butenyl chain in the target compound differs from the propargyl (alkynyl) chains in and . Alkynes offer rigidity and conjugation, whereas alkenes may participate in addition reactions.
  • The 55% yield of 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene () highlights challenges in stabilizing alkynyl intermediates during synthesis .

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the coupling of 1-methyl-4-bromobenzene with a phenylbutenyl Grignard reagent under inert conditions. For example, cesium-based catalysts (e.g., cesium oxoacetate) and degassed solvents (e.g., CH₂Cl₂) have been employed to enhance reaction efficiency . Purity optimization involves column chromatography (SiO₂ stationary phase, pentane:EtOAc gradient elution) and rigorous drying under vacuum. Reaction parameters like temperature (0–25°C), catalyst loading (5 mol%), and stoichiometric ratios (1:1.5 substrate:reagent) are critical for yield improvement .

Q. How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to identify methoxy, methyl, and allyloxy substituents.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Single-crystal X-ray diffraction to resolve stereochemistry and bond lengths, as demonstrated in analogous compounds using SHELX refinement software . For purity assessment, HPLC with UV detection (λ = 254 nm) or GC-MS is recommended to detect trace impurities.

Q. What are the stability profiles of this compound under varying experimental conditions?

Methodological Answer: Stability studies should assess:

  • pH sensitivity : Analogous allyloxybenzene derivatives are stable in aqueous solutions at pH 5–9 but degrade under strongly acidic/basic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) can monitor decomposition temperatures.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the allyl group.

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound?

Methodological Answer: Mechanistic ambiguities (e.g., radical vs. ionic pathways) can be addressed via:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs.
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates during allylic fluorination or oxidation .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., Gibbs free energy profiles) to identify transition states, as applied in styrene fluorination studies .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and regioselectivity in electrophilic substitutions.
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF, THF).
  • Docking studies : If bioactive, simulate interactions with protein targets (e.g., kinase enzymes) using AutoDock Vina .

Q. How can researchers explore the biological activity of this compound and its derivatives?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial (MIC assays) or anticancer (MTT assay) activity. Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) may enhance bioactivity .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified allyl chains or methoxy groups and compare IC₅₀ values.
  • Metabolic stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes during combustion .
  • Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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